molecular formula C12H14N2 B3059162 4-Amino-8-ethyl-2-methylquinoline CAS No. 948293-61-6

4-Amino-8-ethyl-2-methylquinoline

Cat. No.: B3059162
CAS No.: 948293-61-6
M. Wt: 186.25 g/mol
InChI Key: ULGBQMQLJUEBRY-UHFFFAOYSA-N
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Description

4-Amino-8-ethyl-2-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with amino, ethyl, and methyl substituents at positions 4, 8, and 2, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Amino-8-ethyl-2-methylquinoline, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-ethyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Metal hydrides, catalytic hydrogenation

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted quinoline derivatives

Properties

IUPAC Name

8-ethyl-2-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGBQMQLJUEBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589056
Record name 8-Ethyl-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-61-6
Record name 8-Ethyl-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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